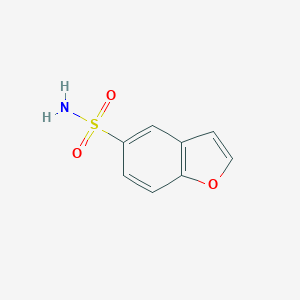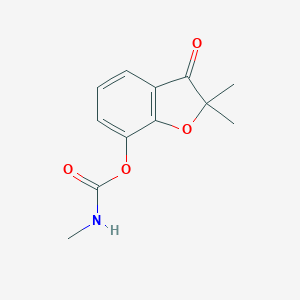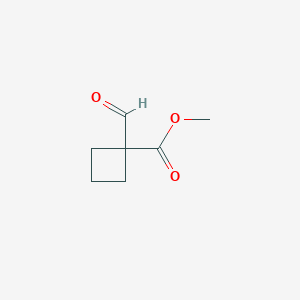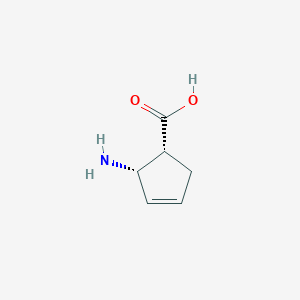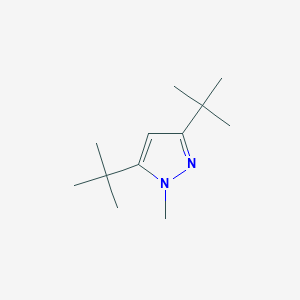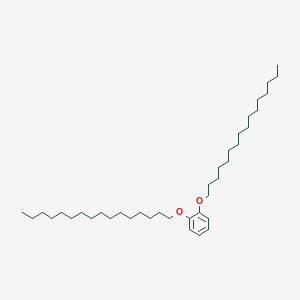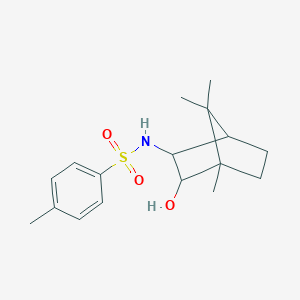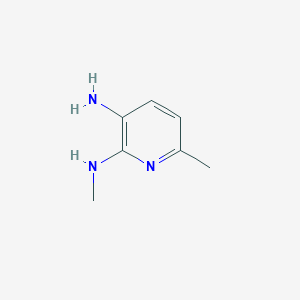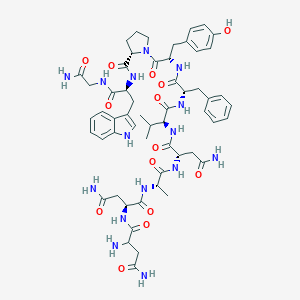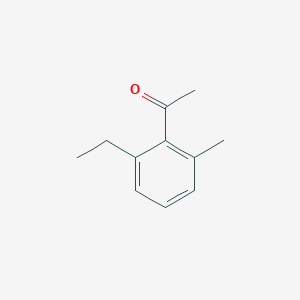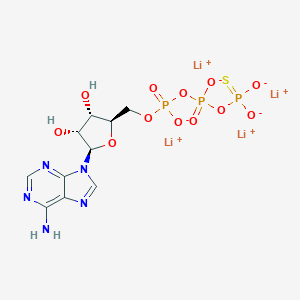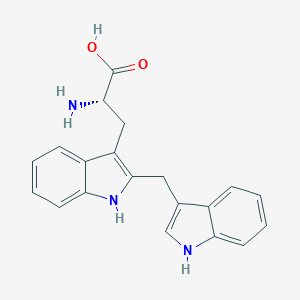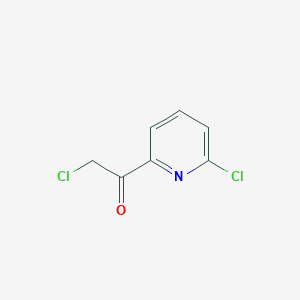
2-Chloro-1-(6-chloropyridin-2-YL)ethanone
Descripción general
Descripción
“2-Chloro-1-(6-chloropyridin-2-YL)ethanone” is a chemical compound with the molecular formula C7H5Cl2NO . It is also known as 1-(6-chloro-2-pyridinyl)ethanone .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(6-chloropyridin-2-YL)ethanone” can be represented by the InChI code: 1S/C7H6ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, one nitrogen atom, one oxygen atom, and two chlorine atoms .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-1-(6-chloropyridin-2-YL)ethanone” is 155.58 g/mol . The compound has a computed XLogP3 value of 1.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Complexes 2-Chloro-1-(6-chloropyridin-2-yl)ethanone has been utilized in the synthesis and characterization of metal complexes, particularly iron and cobalt dichlorides. These complexes exhibit catalytic behavior toward ethylene reactivity, demonstrating their potential in polymerization and oligomerization processes. The study highlights the synthesis of NNN tridentate ligands and their coordination with iron(II) and cobalt(II) dichlorides, offering insights into the catalytic activities of these complexes under various conditions (Wen‐Hua Sun et al., 2007).
Vibrational Spectroscopy Studies Research has also focused on the vibrational spectroscopy of complex molecules related to 2-Chloro-1-(6-chloropyridin-2-yl)ethanone. Studies involving density functional theory (DFT) and ab initio molecular orbital calculations have provided detailed insights into the geometry and vibrational properties of these molecules. This work is critical for understanding the physical and chemical properties of such compounds, contributing to the broader field of molecular spectroscopy (Yuan-Zhi Song et al., 2008).
Antimicrobial Activity of Derivatives The synthesis of derivatives from 2-Chloro-1-(6-chloropyridin-2-yl)ethanone and their evaluation for antimicrobial activity represent another significant area of research. Compounds synthesized from this chemical have shown promising antimicrobial properties, indicating the potential for developing new therapeutic agents. Such studies are vital for discovering novel antimicrobial compounds, especially in the context of rising antibiotic resistance (V.M. Sherekar -, N.S. Padole -, K.P. Kakade -, 2022).
Insecticidal and Fungicidal Activities Derivatives of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone have been synthesized and tested for their insecticidal and fungicidal activities. These compounds have shown moderate effectiveness against certain pests and fungi, indicating their potential use in agricultural applications. The development of such compounds could contribute to more effective pest management strategies (Xiao-fei Zhu, De-Qing Shi, 2011).
Photophysical Properties and Material Science Applications Research into the photophysical properties of compounds derived from 2-Chloro-1-(6-chloropyridin-2-yl)ethanone, particularly those incorporating pyrene and fluorene moieties, has highlighted their potential applications in material science. These compounds exhibit strong blue-green fluorescence emission, which could be utilized in the development of new materials for optical and electronic devices. The study emphasizes the importance of substituent effects on the absorption and emission properties of these compounds (E. Hussein, N. El Guesmi, Saleh A. Ahmed, 2019).
Propiedades
IUPAC Name |
2-chloro-1-(6-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNMLMMOVMJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573994 | |
| Record name | 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(6-chloropyridin-2-YL)ethanone | |
CAS RN |
152356-58-6 | |
| Record name | 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

